molecular formula C29H33N3O3 B12758208 4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol CAS No. 88737-57-9

4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol

Cat. No.: B12758208
CAS No.: 88737-57-9
M. Wt: 471.6 g/mol
InChI Key: WRRLCVHAODAPBV-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, an indole moiety, and a piperazine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biological pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is unique due to its specific structural features, such as the combination of methoxyphenyl, indole, and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

88737-57-9

Molecular Formula

C29H33N3O3

Molecular Weight

471.6 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C29H33N3O3/c1-21-27-5-3-4-6-28(27)30-29(21)22-7-11-26(12-8-22)35-20-24(33)19-31-15-17-32(18-16-31)23-9-13-25(34-2)14-10-23/h3-14,24,30,33H,15-20H2,1-2H3

InChI Key

WRRLCVHAODAPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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